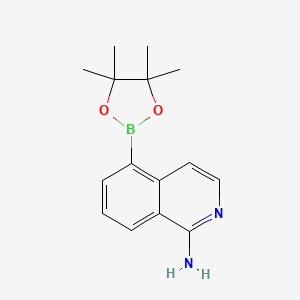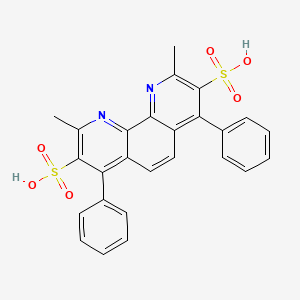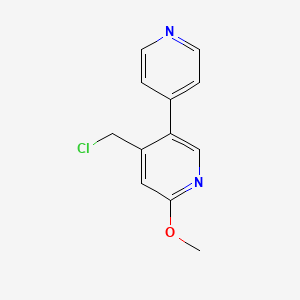
4-(Chloromethyl)-6-methoxy-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound features a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine typically involves the chloromethylation of a bipyridine precursor. One common method is the reaction of 6-methoxy-3,4’-bipyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bipyridine ring can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted bipyridine derivatives.
Oxidation: Formation of 4-(Chloromethyl)-6-formyl-3,4’-bipyridine.
Reduction: Formation of 4-(Chloromethyl)-6-methoxy-3,4’-dihydrobipyridine.
科学的研究の応用
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers. Its functional groups enable it to act as a building block for more complex molecules.
作用機序
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-2,2’-bipyridine
- 4-(Chloromethyl)-6-methyl-3,4’-bipyridine
- 4-(Chloromethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups on the bipyridine scaffold. This combination of functional groups allows for diverse chemical reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, while the chloromethyl group provides a reactive site for further functionalization.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
4-(chloromethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
InChIキー |
JPLNUHNUYXYVPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)CCl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


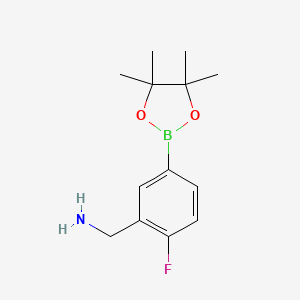
![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)
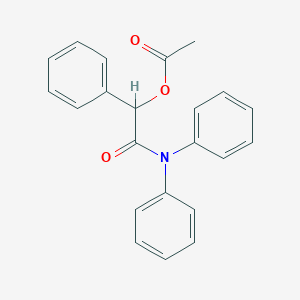
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)

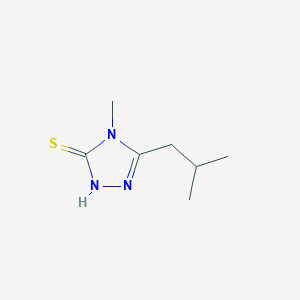
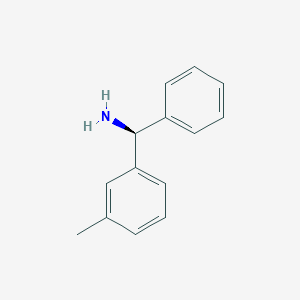

![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
